Mitosox red

Superoxide Detection Mitochondrial ROS Fluorescent Probes

Select MitoSOX Red for unambiguous mitochondrial superoxide (O₂⁻) detection. Its triphenylphosphonium (TPP) moiety drives mitochondrial matrix accumulation, a feature absent in generic probes like DHE or DCF-DA. Unlike broad-spectrum ROS probes, MitoSOX Red is specifically oxidized by superoxide, not by H₂O₂ or peroxynitrite, and its 396-nm excitation channel yields superoxide-specific hydroxylation products with minimal non-specific signal. Validated in 32D, NIH, HL-1 cells, and human spermatozoa for 2.5–7-fold dynamic range via flow cytometry or high-content imaging. Ideal for mitochondrial protectant/stressor screening.

Molecular Formula C43H43IN3P
Molecular Weight 759.7 g/mol
Cat. No. B14094245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitosox red
Molecular FormulaC43H43IN3P
Molecular Weight759.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C3=C(C=CC(=C3)N)C4=C(N2CCCCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C=C(C=C4)N.[I-]
InChIInChI=1S/C43H43N3P.HI/c44-34-25-27-39-40-28-26-35(45)32-42(40)46(43(41(39)31-34)33-17-7-3-8-18-33)29-15-1-2-16-30-47(36-19-9-4-10-20-36,37-21-11-5-12-22-37)38-23-13-6-14-24-38;/h3-14,17-28,31-32,43H,1-2,15-16,29-30,44-45H2;1H/q+1;/p-1
InChIKeyNMKOJFMSKHLXRV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MitoSOX Red: Mitochondria-Targeted Superoxide Probe for Live-Cell Imaging and Oxidative Stress Research


MitoSOX Red is a fluorogenic dye specifically engineered to detect mitochondrial superoxide (O₂⁻) in live cells. It is a cationic derivative of hydroethidine (HE; dihydroethidium, DHE) conjugated to a triphenylphosphonium (TPP) moiety, which drives its selective accumulation into the mitochondrial matrix driven by the membrane potential [1]. Upon oxidation by superoxide, the probe yields a fluorescent product that intercalates with mitochondrial nucleic acids, producing a red fluorescence signal with excitation/emission maxima at approximately 396/610 nm .

Why Generic ROS Probes Cannot Replace MitoSOX Red for Mitochondrial Superoxide Detection


Substituting MitoSOX Red with a general reactive oxygen species (ROS) probe such as dihydroethidium (DHE) or 2′,7′-dichlorodihydrofluorescein diacetate (DCF-DA) introduces critical limitations in subcellular resolution and target specificity. DHE lacks a mitochondrial targeting moiety and thus reports on cytosolic superoxide generation, failing to localize the signal to the mitochondrial compartment . DCF-DA, in turn, is oxidized by a broad range of ROS and reactive nitrogen species (RNS), including hydrogen peroxide and peroxynitrite, and provides no spatial information on the source of oxidative stress [1]. The triphenylphosphonium (TPP) tag on MitoSOX Red is essential for its preferential mitochondrial accumulation, enabling researchers to dissect mitochondrial-specific superoxide production from whole-cell oxidative events—a distinction that generic probes cannot achieve.

Quantitative Differentiation of MitoSOX Red Against Closest Analogs


Superoxide Selectivity: MitoSOX Red vs. Hydrogen Peroxide-Sensitive Probes

MitoSOX Red demonstrates selective oxidation by superoxide anion, whereas probes like RedoxSensor Red CC-1 and MitoPY1 are predominantly sensitive to hydrogen peroxide (H₂O₂). In human spermatozoa, flow cytometry confirmed that MitoSOX Red detects superoxide generated by antimycin A treatment, while these alternative probes failed to produce a signal under the same conditions [1].

Superoxide Detection Mitochondrial ROS Fluorescent Probes

Mitochondrial Localization: MitoSOX Red vs. Cytosolic DHE

MitoSOX Red's triphenylphosphonium (TPP) moiety enables preferential accumulation in mitochondria, a feature absent in its parent compound dihydroethidium (DHE). In a comparative study, MitoSOX Red exhibited a 3- to 7-fold dose- and time-dependent increase in mitochondrial superoxide signal upon treatment with antimycin A, paraquat, doxorubicin, or high glucose, while DHE staining reflects whole-cell superoxide without organelle resolution [1].

Mitochondrial Targeting Superoxide Localization Live-Cell Imaging

Spectral Selectivity: 396 nm Excitation Minimizes Non-Specific Signal in MitoSOX Red

MitoSOX Red exhibits two excitation peaks: one at 510 nm and another at 396 nm. Excitation at 510 nm can excite both the superoxide-specific oxidation product and non-specific ethidium-like byproducts, leading to ambiguous results. In contrast, 396-nm excitation selectively excites the superoxide-dependent hydroxylation product, yielding a more specific readout for mitochondrial superoxide [1]. This spectral differentiation is not available with MitoSOX Green, which has a single excitation peak at 488 nm.

Fluorescence Spectroscopy Excitation Wavelength Signal Specificity

Quantitative Sensitivity: MitoSOX Red Detects ~3-Fold Increases in Mitochondrial ROS Under Cellular Stress

MitoSOX Red enables reproducible quantification of mitochondrial superoxide increases across multiple cellular stress models. In a direct comparison of detection methods, confocal imaging with MitoSOX Red revealed an approximate 3-fold increase in ROS levels in IL-3-depleted 32D cells, a 3.5-fold increase in serum-deprived NIH cells, and a 2.5- to 3-fold increase in hypoxic HL-1 cells. These values were consistent with electron spin resonance (ESR) spectroscopy measurements, validating the probe's quantitative accuracy [1].

Oxidative Stress Quantitative Assay Confocal Imaging

Resistance to Other ROS/RNS: MitoSOX Red vs. Broad-Spectrum Probes

MitoSOX Red is oxidized by superoxide but not by other reactive oxygen species (ROS) or reactive nitrogen species (RNS) generating systems . In contrast, probes like DCF-DA are oxidized by a wide range of species including H₂O₂, HO•, and peroxynitrite, making it impossible to attribute signal changes to a specific ROS. This specificity has been verified in multiple cell-free systems using purified ROS/RNS generators.

ROS Specificity Reactive Nitrogen Species Probe Selectivity

Live-Cell Compatibility: MitoSOX Red Maintains Signal in Viable Spermatozoa

In a comparative study of ROS detection in human spermatozoa, only MitoSOX Red was able to detect spontaneous ROS generation in viable sperm cells. Probes such as CM-H₂DCFDA and CellROX Green failed to produce a detectable signal under the same conditions, indicating that MitoSOX Red possesses superior sensitivity for detecting low-level mitochondrial superoxide in live, metabolically active cells [1].

Live-Cell Imaging Sperm ROS Viability Assay

Optimal Research and Industrial Use Cases for MitoSOX Red


Quantifying Mitochondrial Superoxide in Cellular Stress and Apoptosis Studies

MitoSOX Red is the probe of choice for quantifying mitochondrial superoxide production in response to pro-apoptotic stimuli, nutrient deprivation, or hypoxia. The probe's ability to detect 2.5- to 3.5-fold increases in mitochondrial ROS across multiple cell lines (32D, NIH, HL-1) and its validation against electron spin resonance spectroscopy make it suitable for mechanistic studies of mitochondrial dysfunction [1].

Dissecting Mitochondrial-Specific ROS Signaling in Live-Cell Imaging

Researchers requiring subcellular resolution of superoxide production should select MitoSOX Red over cytosolic probes like DHE. The TPP moiety ensures mitochondrial accumulation, and the 396-nm excitation channel provides a specific readout of superoxide-dependent hydroxylation, minimizing interference from non-specific oxidation products [2].

High-Throughput Screening of Compounds Modulating Mitochondrial Oxidative Stress

MitoSOX Red is compatible with flow cytometry and high-content imaging platforms, enabling quantitative, population-level analysis of mitochondrial superoxide. The ~3- to 7-fold dynamic range observed with pro-oxidant treatments supports its use in screening libraries for mitochondrial protectants or stressors [3].

Assessing Sperm Quality and Male Fertility via Mitochondrial ROS Measurement

MitoSOX Red uniquely detects spontaneous mitochondrial superoxide generation in viable human spermatozoa, a capability not shared by CM-H₂DCFDA or CellROX Green. This makes it a valuable tool in andrology laboratories for evaluating oxidative stress as a biomarker of sperm function and DNA integrity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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